Chlorbenzoxamine hydrochloride

CAS No.: 5576-62-5

Cat. No.: VC18444206

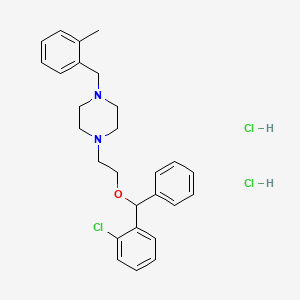

Molecular Formula: C27H33Cl3N2O

Molecular Weight: 507.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5576-62-5 |

|---|---|

| Molecular Formula | C27H33Cl3N2O |

| Molecular Weight | 507.9 g/mol |

| IUPAC Name | 1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |

| Standard InChI Key | ZTACEXAAXMFRGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Chlorbenzoxamine hydrochloride, chemically designated as 1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine dihydrochloride, is a synthetic derivative of piperazine. Its molecular formula is , with a molecular weight of 507.92 g/mol . The compound exists as bitter-tasting crystals with a melting point of 197–200°C and demonstrates solubility in methanol, ethanol, and chloroform but limited solubility in water .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 507.92 g/mol |

| Melting Point | 197–200°C |

| Solubility | Freely soluble in methanol; slightly soluble in water |

| Optical Activity | Racemic mixture |

The racemic nature of chlorbenzoxamine hydrochloride contributes to its nonspecific interaction with biological targets, a feature that distinguishes it from stereoselective antimuscarinics .

Pharmacological Profile

Mechanism of Action

Chlorbenzoxamine hydrochloride exhibits antispasmodic activity through nonspecific depression of smooth muscle contraction, independent of classical anticholinergic or antihistaminic pathways . In vitro assays demonstrated negligible affinity for muscarinic receptors, yet in vivo studies in rats showed significant inhibition of gastric ulceration induced by stress or chemical irritants . This paradox underscores its reliance on indirect mechanisms, potentially involving hypothalamic-pituitary-adrenal axis modulation .

Pharmacokinetics

Limited data exist on its absorption and metabolism, but animal studies indicate high subcutaneous tolerability (LD in rats: 4000 mg/kg) contrasted with acute intravenous toxicity (LD: 66 mg/kg) . The disparity suggests first-pass metabolism or tissue-specific distribution patterns.

Therapeutic Applications

Chlorbenzoxamine hydrochloride is indicated for:

-

Peptic Ulcer Disease: Reduces ulcer incidence in stress-induced models without altering gastric pH .

-

Functional Gastrointestinal Disorders: Alleviates spasms in irritable bowel syndrome and biliary dyskinesia .

Marketed under trademarks like Libratar (UCB) and Gastomax (Brocchieri), it remains a niche therapeutic due to the advent of proton-pump inhibitors .

| Species | Route | LD (mg/kg) |

|---|---|---|

| Rat | Subcutaneous | 4000 |

| Rat | Intravenous | 66 |

| Mouse | Oral | 1400 |

Notably, the drug’s safety margin is narrow when administered intravenously, warranting cautious dosing . Chronic toxicity studies are sparse, but clinical reports highlight anticholinergic side effects (e.g., dry mouth, constipation) at higher doses .

Regulatory and Clinical Considerations

A 2010 Delphi method study classified chlorbenzoxamine as potentially inappropriate for elderly patients due to its central nervous system effects and availability of safer alternatives . This recommendation reflects evolving risk-benefit assessments in geriatric pharmacotherapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume